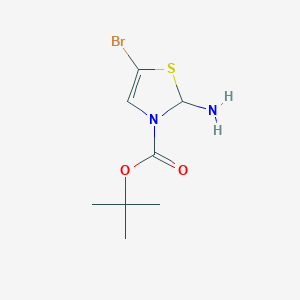

tert-Butyl 2-amino-5-bromo-2H-thiazole-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-Boc-2-Amino-5-bromothiazole is a heterocyclic compound containing both nitrogen and sulfur atoms. It is widely used as an intermediate in organic synthesis, particularly in the pharmaceutical industry. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, which enhances its stability and reactivity in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Boc-2-Amino-5-bromothiazole can be synthesized through several methods. One common approach involves the reaction of 2-amino-5-bromothiazole with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature, yielding N-Boc-2-Amino-5-bromothiazole with high purity .

Industrial Production Methods: In industrial settings, the synthesis of N-Boc-2-Amino-5-bromothiazole often employs continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, minimizing the formation of by-products and ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions: N-Boc-2-Amino-5-bromothiazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.

Coupling Reactions: It participates in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.

Deprotection Reactions: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.

Common Reagents and Conditions:

Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.

Coupling Reactions: Utilize palladium catalysts and boronic acids in the presence of a base like potassium phosphate.

Deprotection Reactions: Employ trifluoroacetic acid or hydrochloric acid in an organic solvent like dichloromethane.

Major Products Formed:

Substitution Reactions: Yield various substituted thiazole derivatives.

Coupling Reactions: Produce biaryl compounds.

Deprotection Reactions: Result in the formation of 2-amino-5-bromothiazole.

Scientific Research Applications

N-Boc-2-Amino-5-bromothiazole has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of N-Boc-2-Amino-5-bromothiazole involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The Boc protecting group stabilizes the amino group, allowing for selective reactions at the bromine site. Upon deprotection, the free amine can interact with biological targets, potentially inhibiting enzymes or modulating receptor activity .

Comparison with Similar Compounds

2-Amino-5-bromothiazole: Lacks the Boc protecting group, making it more reactive but less stable.

N-Boc-2-Amino-4-chlorothiazole: Similar structure with a chlorine atom instead of bromine, leading to different reactivity and applications.

N-Boc-2-Amino-5-iodothiazole: Contains an iodine atom, which can participate in different coupling reactions compared to bromine.

Uniqueness: N-Boc-2-Amino-5-bromothiazole is unique due to its balanced reactivity and stability, making it a versatile intermediate in organic synthesis. The presence of the Boc protecting group allows for selective reactions and easy deprotection, providing flexibility in synthetic pathways .

Biological Activity

tert-Butyl 2-amino-5-bromo-2H-thiazole-3-carboxylate is a heterocyclic compound with significant potential in medicinal chemistry. Its structure features a thiazole ring, which is known for its diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This article explores the biological activity of this compound, supported by various research findings and data.

Molecular Characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₃BrN₂O₂S |

| Molecular Weight | 281.17 g/mol |

| IUPAC Name | This compound |

| InChI Key | IYRVRJUHXNFWMF-UHFFFAOYSA-N |

The presence of the bromine atom and the tert-butoxycarbonyl (Boc) protecting group enhances the compound's stability and reactivity, making it a suitable candidate for further chemical modifications and biological evaluations.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The thiazole moiety allows for hydrogen bonding with proteins and enzymes, potentially inhibiting their activity. The Boc group stabilizes the amino functionality, facilitating selective reactions that can lead to the formation of bioactive derivatives.

Anticancer Activity

Research has indicated that thiazole derivatives exhibit significant anticancer properties. For instance, a study highlighted the inhibitory effects of similar thiazole compounds on cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer) with IC50 values in the micromolar range . The ability to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest has been documented, suggesting that this compound may share these properties.

Antibacterial Activity

Thiazole derivatives have also demonstrated antibacterial effects against various pathogens. In comparative studies, compounds with similar structures showed minimum inhibitory concentrations (MICs) ranging from 40 to 50 µg/mL against Gram-positive and Gram-negative bacteria . This suggests that this compound may possess comparable antibacterial properties.

Anti-inflammatory Activity

The anti-inflammatory potential of thiazole compounds has been explored in several studies. Compounds containing thiazole rings have been shown to inhibit pro-inflammatory cytokines, thus reducing inflammation in vitro and in vivo models . This activity could be beneficial for developing treatments for inflammatory diseases.

Case Studies and Research Findings

- In Vitro Studies : A study assessing the anticancer activity of various thiazole derivatives found that modifications at specific positions on the thiazole ring significantly enhanced biological activity. For example, compounds with halogen substitutions exhibited improved potency against cancer cell lines .

- Mechanistic Insights : Research on related thiazole compounds indicated that they could disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism could be relevant for understanding how this compound functions at a molecular level.

- Antimicrobial Evaluation : Comparative studies have shown that thiazoles can inhibit bacterial growth effectively. For example, one derivative demonstrated significant inhibition zones against standard bacterial strains when tested alongside conventional antibiotics .

Properties

Molecular Formula |

C8H13BrN2O2S |

|---|---|

Molecular Weight |

281.17 g/mol |

IUPAC Name |

tert-butyl 2-amino-5-bromo-2H-1,3-thiazole-3-carboxylate |

InChI |

InChI=1S/C8H13BrN2O2S/c1-8(2,3)13-7(12)11-4-5(9)14-6(11)10/h4,6H,10H2,1-3H3 |

InChI Key |

IYRVRJUHXNFWMF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(SC1N)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.